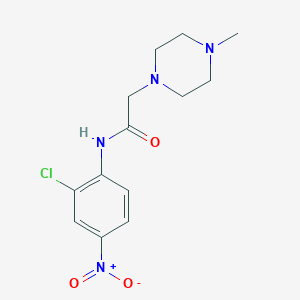
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. CNPA has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
CNPA is a competitive inhibitor of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which means it competes with the substrate L-arginine for binding to the enzyme. By inhibiting N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, CNPA reduces the production of NO, which has various physiological and pathological effects in the body. NO is involved in the regulation of blood pressure, neurotransmission, and immune response, among other functions.
Biochemical and Physiological Effects:
CNPA has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to reduce the production of NO in vitro and in vivo. CNPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have cardioprotective effects by reducing oxidative stress and improving endothelial function.
実験室実験の利点と制限
One advantage of using CNPA in lab experiments is its potent inhibitory effect on N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide. This allows researchers to study the role of NO in various physiological and pathological conditions. However, one limitation of using CNPA is its potential off-target effects. CNPA may inhibit other enzymes besides N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which could confound the results of experiments.
将来の方向性
There are several future directions for research on CNPA. One area of interest is the development of more selective N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the therapeutic potential of CNPA in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of CNPA in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成法
The synthesis of CNPA involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CNPA.
科学的研究の応用
CNPA has been widely used in scientific research to study the role of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in various physiological and pathological conditions. It has been shown to be effective in inhibiting the production of NO in vitro and in vivo. CNPA has been used to investigate the role of NO in inflammation, cardiovascular diseases, and cancer.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-12-3-2-10(18(20)21)8-11(12)14/h2-3,8H,4-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWCKZAKWSVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6272418 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
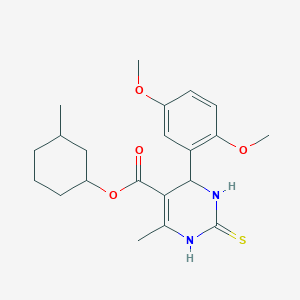
![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)
![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)
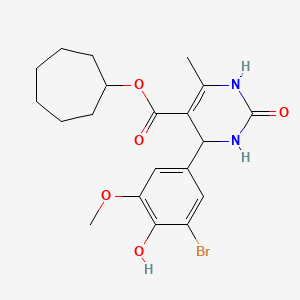
![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
![4,6-dimethyl-2-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]nicotinonitrile bis(trifluoroacetate)](/img/structure/B5152979.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
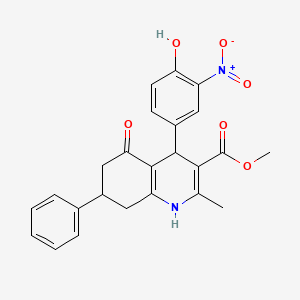

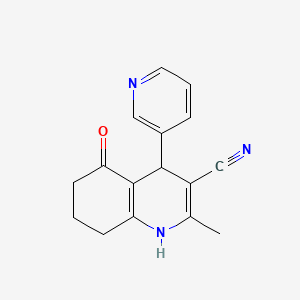
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)